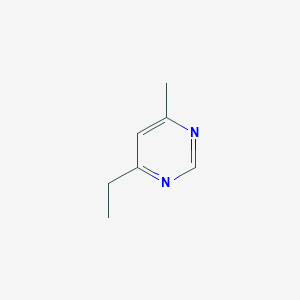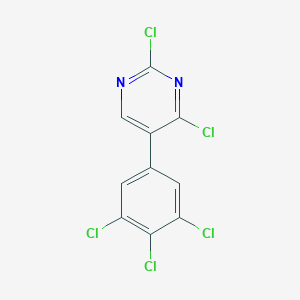
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound is characterized by the presence of chlorine atoms at specific positions on both the pyrimidine and phenyl rings, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with 3,4,5-trichlorophenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with various organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Coupling Reactions: Palladium or nickel catalysts are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of multiple chlorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4,5-Trichlorophenoxyacetic acid
Uniqueness
2,4-Dichloro-5-(3,4,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of chlorine atoms on both the pyrimidine and phenyl rings. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds. For example, the presence of multiple chlorine atoms can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.
属性
分子式 |
C10H3Cl5N2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(3,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-1-4(2-7(12)8(6)13)5-3-16-10(15)17-9(5)14/h1-3H |
InChI 键 |
JKQUMVBJHBJAGY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
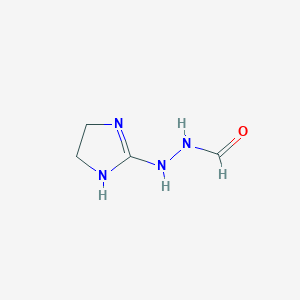
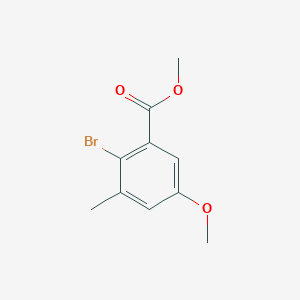
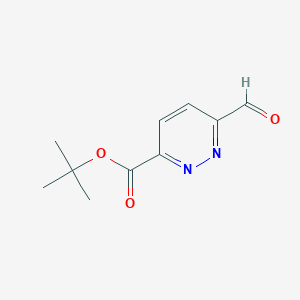

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)
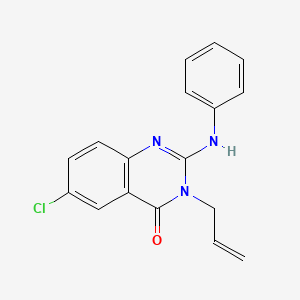
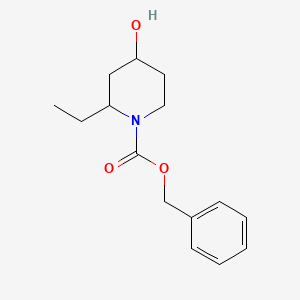
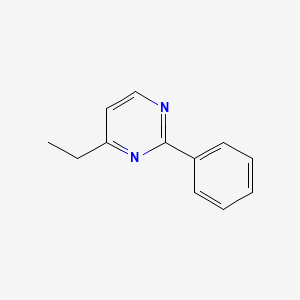
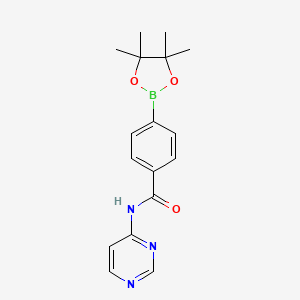
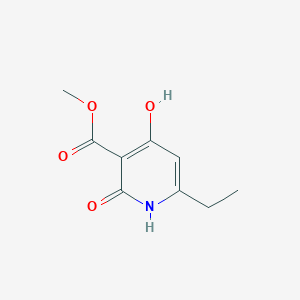
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
